4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide
Description
4-oxo-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-carboxamide scaffold linked to a pyrimidinyl-substituted piperazine sulfonyl group.
Properties
IUPAC Name |
4-oxo-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-16-14-18(30-17-5-2-1-4-15(16)17)19(27)21-8-13-31(28,29)25-11-9-24(10-12-25)20-22-6-3-7-23-20/h1-7,14H,8-13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCSBIKSXRVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of similar derivatized conjugates in docking studies reveal their potential for further development.
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have a bactericidal effect.
Comparison with Similar Compounds
BG14718 (4-oxo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4H-chromene-2-carboxamide)
- Core Structure : Shares the 4-oxo-4H-chromene-2-carboxamide backbone.
- Substituent Differences : The target compound features a piperazinyl sulfonyl ethyl group, whereas BG14718 substitutes the carboxamide nitrogen with a thiophen-2-yl-pyridinylmethyl group.
- Implications : The pyridinyl-thiophene moiety in BG14718 may enhance π-π stacking with hydrophobic pockets, while the target’s piperazinyl sulfonyl group could improve solubility and target selectivity through sulfonamide-mediated hydrogen bonding .
| Compound | Molecular Weight | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | ~450 (estimated) | Pyrimidin-2-yl-piperazinyl sulfonyl ethyl | Solubility, kinase selectivity |
| BG14718 | 362.40 | Thiophen-2-yl-pyridinylmethyl | Hydrophobic interactions |
Piperazine-Containing Analogues
Compound 28 (4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide)
- Core Structure : Benzo[b][1,4]oxazin-3(4H)-one instead of chromene.
- Substituent Differences: The target compound uses a pyrimidin-2-yl-piperazine sulfonyl group, while Compound 28 employs a pyridin-3-yl-carboxamide and a benzooxazinone-propanoyl group.
- Conversely, the target’s chromene-carboxamide could offer broader π-system interactions .
BG14727 (N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide)
- Core Structure : Trimethoxybenzamide instead of chromene-carboxamide.
- Substituent Differences : BG14727’s piperazine is substituted with a 2-fluorophenyl group, contrasting with the pyrimidin-2-yl group in the target.
- Implications : The fluorine atom in BG14727 may enhance metabolic stability, while the pyrimidine in the target compound could facilitate base-pair-like interactions in nucleic acid targets .
Key Research Findings and Structure-Activity Relationships (SAR)
Piperazine Substitution :
- Pyrimidin-2-yl substitution (target compound) vs. pyridin-3-yl (Compound 28) or 2-fluorophenyl (BG14727) alters electronic and steric profiles. Pyrimidine’s electron-deficient ring may enhance binding to ATP pockets in kinases compared to pyridine or fluorophenyl groups .
Sulfonyl vs. Carbonyl Linkers :
- The sulfonyl group in the target compound may improve water solubility and hydrogen-bond acceptor capacity relative to the carbonyl linkers in Compound 28 and BG14727 .
Chromene vs. Benzooxazinone Cores: Chromene’s extended conjugation could increase membrane permeability compared to benzooxazinone, as seen in Compound 28’s lower yield (10%) and higher molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
